Uniquely Validated Precursor to a Sub-Nanomolar Potency KRAS G12C Clinical Candidate
This compound is the direct synthetic precursor to divarasib (GDC-6036) [1], a clinical-stage KRAS G12C inhibitor. Divarasib demonstrates a median IC50 in the sub-nanomolar range (reported as IC50 <0.01 μM in biochemical assays) and exhibits >18,000-fold selectivity for G12C-mutant versus non-G12C cell lines [2]. Preclinical studies show that divarasib is more potent and selective in vitro compared to the FDA-approved KRAS G12C inhibitors sotorasib (Lumakras) and adagrasib (MRTX849) [3].
| Evidence Dimension | Potency of the final drug substance (divarasib) |
|---|---|
| Target Compound Data | Divarasib (derived from target) IC50 <0.01 μM (sub-nanomolar median) |
| Comparator Or Baseline | Sotorasib (IC50 ~0.01-0.5 μM in cell lines) and Adagrasib (IC50 10-973 nM in 2D cell culture) |
| Quantified Difference | Divarasib is reported as 'more potent and selective in vitro' than both sotorasib and adagrasib in preclinical studies [3]. |
| Conditions | Biochemical and cell-based assays (KRAS G12C). |
Why This Matters
Procuring this specific intermediate ensures access to a synthetic pathway that yields one of the most potent KRAS G12C inhibitors in its class, directly impacting the sensitivity and relevance of downstream biological studies.
- [1] Malhotra S, et al. Fused ring compounds. Patent WO2020097537A2. 2020. View Source
- [2] Purkey H. Abstract ND11: Discovery of GDC-6036, a clinical stage treatment for KRAS G12C-positive cancers. Cancer Res. 2022;82(12_Supplement):ND11. View Source
- [3] Targeted Oncology. GDC-6036 Monotherapy Reveals Promising Activity in KRAS G12C–Mutant NSCLC. 2026. View Source
